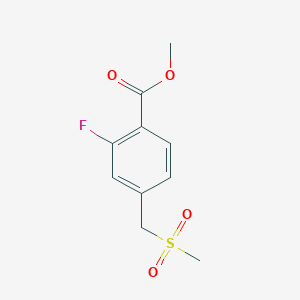
Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate is an organic compound with the molecular formula C10H11FO4S It is a derivative of benzoic acid, featuring a fluorine atom at the 2-position and a methylsulfonylmethyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with methyl 2-fluorobenzoate.
Sulfonylation: The methyl 2-fluorobenzoate undergoes sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield while minimizing waste and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonylmethyl group can be oxidized or reduced to form different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Oxidation of the methylsulfonylmethyl group can yield sulfone or sulfoxide derivatives.
Reduction: Reduction can produce methylthio or methyl derivatives.
Hydrolysis: Hydrolysis yields 2-fluoro-4-((methylsulfonyl)methyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the methylsulfonylmethyl group contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-fluorobenzoate: Lacks the methylsulfonylmethyl group, making it less reactive in certain chemical reactions.
Methyl 4-fluorobenzoate: The fluorine atom is at a different position, affecting its chemical properties and reactivity.
Methyl 2-chloro-4-((methylsulfonyl)methyl)benzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
Methyl 2-fluoro-4-((methylsulfonyl)methyl)benzoate is unique due to the presence of both the fluorine atom and the methylsulfonylmethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H11FO4S |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
methyl 2-fluoro-4-(methylsulfonylmethyl)benzoate |
InChI |
InChI=1S/C10H11FO4S/c1-15-10(12)8-4-3-7(5-9(8)11)6-16(2,13)14/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
ZYUJZYJNJWGZCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)CS(=O)(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















